molecular formula C16H14N2O3S B2463543 N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide CAS No. 303988-28-5

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Cat. No.: B2463543
CAS No.: 303988-28-5
M. Wt: 314.36
InChI Key: YMHZSNFUTMPVJO-UHFFFAOYSA-N
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Description

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol . This compound is characterized by the presence of an allyl group, a nitro group, and a phenylsulfanyl group attached to a benzenecarboxamide core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Imidation and Rearrangement Reactions

  • A study discusses the imidation and subsequent rearrangement reactions involving allyl aryl sulfides. N-Boc-protected N-allyl sulfenamides were synthesized, demonstrating the compound's utility in the transformation of alpha-unbranched sulfides to alpha-branched sulfenamides (Bach & Korber, 2000).

Allylic Sulfones Synthesis

  • Another research focused on the regioselective preparation of allylic sulfones by palladium-catalyzed reactions of allylic nitro compounds, highlighting the compound's reactivity and potential in organic synthesis (Ono et al., 1986).

Allylation in Aqueous Media

  • The compound's role in the allylation of nitro group on nitrobenzene derivatives in aqueous media is explored, indicating its versatility in different reaction environments (Kang et al., 2001).

Corrosion Inhibition Studies

  • Research on corrosion inhibition of mild steel using N-phenyl-benzamides, including derivatives of the compound, underscores its potential applications in materials science (Mishra et al., 2018).

Antifungal Activity

  • A study evaluates the antifungal properties of various phenylpropanoids and synthetic analogues, including derivatives of the compound, highlighting its biological activity and potential medicinal applications (Carrasco et al., 2012).

Safety and Hazards

The safety data sheet for “N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide” suggests that any clothing contaminated by the compound should be immediately removed . This implies that the compound may pose certain hazards, although specific details are not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide typically involves the following steps:

    Sulfenylation: The addition of a phenylsulfanyl group.

    Amidation: The formation of the carboxamide group.

    Allylation: The attachment of the allyl group.

Each of these steps requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and reproducible results .

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group

Properties

IUPAC Name

3-nitro-4-phenylsulfanyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-10-17-16(19)12-8-9-15(14(11-12)18(20)21)22-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHZSNFUTMPVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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